1,2-Dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioxin is a heterocyclic, organic, antiaromatic compound with the chemical formula C₄H₄O₂ . It is an isomeric form of 1,4-dioxin. Due to its peroxide-like characteristics, this compound is very unstable and has not been isolated . Calculations suggest that it would isomerize rapidly into but-2-enedial .
Preparation Methods
1,2-Dioxin is not typically synthesized due to its instability. theoretical studies and calculations suggest that it could be formed through specific synthetic routes involving the reaction of appropriate precursors under controlled conditions
Chemical Reactions Analysis
1,2-Dioxin undergoes rapid isomerization into but-2-enedial Due to its peroxide-like characteristics, it is highly reactive and unstableMajor products formed from reactions involving this compound are typically more stable compounds such as but-2-enedial .
Scientific Research Applications
1,2-Dioxin itself has limited direct applications in scientific research due to its instability. its theoretical studies contribute to the understanding of antiaromatic compounds and their properties .
Mechanism of Action
its peroxide-like characteristics suggest that it could undergo rapid isomerization and other reactions involving the formation and breaking of peroxide bonds . The molecular targets and pathways involved in these reactions are not well-understood due to the lack of experimental data.
Comparison with Similar Compounds
1,2-Dioxin is similar to other dioxins and dioxin-like compounds, such as 1,4-dioxin, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans . These compounds share similar structural features and chemical properties, but this compound is unique due to its specific isomeric form and instability . The comparison highlights the uniqueness of this compound in terms of its rapid isomerization and peroxide-like characteristics .
Biological Activity
1,2-Dioxin is a compound that has garnered attention due to its potential biological activity and associated health risks. This article will explore the biological effects of this compound, emphasizing its mechanisms of action, toxicological profiles, and relevant case studies.
Overview of this compound
This compound refers to a class of compounds characterized by a dioxin core structure, which includes two oxygen atoms in a six-membered ring. The most studied member of this class is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), known for its potent toxicity and carcinogenic properties. However, this compound itself has been implicated in various biological activities that warrant further investigation.
The biological activity of this compound is primarily mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates gene expression upon binding with dioxin-like compounds. This interaction leads to various downstream effects:
- Gene Expression Modulation : Activation of AhR influences the expression of genes involved in xenobiotic metabolism and immune responses.
- Cell Proliferation and Apoptosis : Dioxins can disrupt normal cell signaling pathways, leading to altered cell proliferation and apoptosis rates.
- Endocrine Disruption : Dioxins have been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues.
Case Studies
Several studies have documented the adverse effects associated with exposure to this compound:
- Occupational Exposure : A study on factory workers exposed to dioxin-like compounds demonstrated significant metabolic alterations linked to immune dysfunction and increased cancer risk. Metabolic profiling revealed over 3,000 features associated with polychlorinated dibenzo-p-dioxins (PCDDs) and related compounds .
- Environmental Contamination : Research indicates that communities near industrial sites have higher incidences of health issues related to dioxin exposure. For instance, residents exposed to contaminated soil showed elevated levels of inflammatory markers and disrupted endocrine function .
Biological Effects Summary Table
Research Findings
Recent studies have expanded our understanding of the biological activity of this compound:
- Metabolomic Changes : A comprehensive analysis revealed that exposure to dioxins leads to significant changes in lipid metabolism and amino acid pathways. These alterations were particularly pronounced in individuals with occupational exposure .
- Toxic Equivalence Factors (TEFs) : The assessment of TEFs for various dioxins provides insight into their relative toxicities. For example, TCDD has a TEF significantly higher than that of other congeners, indicating its potency as a toxic agent .
Properties
CAS No. |
289-87-2 |
---|---|
Molecular Formula |
C4H4O2 |
Molecular Weight |
84.07 g/mol |
IUPAC Name |
1,2-dioxine |
InChI |
InChI=1S/C4H4O2/c1-2-4-6-5-3-1/h1-4H |
InChI Key |
VCZQYTJRWNRPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COOC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.